1-(4-Fluoro-2-methylphenyl)piperazine dihydrochloride
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Overview
Description
1-(4-Fluoro-2-methylphenyl)piperazine dihydrochloride is a chemical compound with the molecular formula C11H15FN2.2HCl and a molecular weight of 267.17 g/mol It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions
Preparation Methods
The synthesis of 1-(4-Fluoro-2-methylphenyl)piperazine dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines . Deprotection of these piperazines with PhSH (thiophenol) followed by selective intramolecular cyclization yields the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
1-(4-Fluoro-2-methylphenyl)piperazine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Fluoro-2-methylphenyl)piperazine dihydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(4-Fluoro-2-methylphenyl)piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
1-(4-Fluoro-2-methylphenyl)piperazine dihydrochloride can be compared with other similar compounds, such as:
1-(4-Fluorophenyl)piperazine dihydrochloride: Similar in structure but lacks the methyl group at the 2-position.
1-(4-Trifluoromethylphenyl)piperazine dihydrochloride: Contains a trifluoromethyl group instead of a single fluorine atom.
1-Phenylpiperazine: Lacks the fluorine and methyl substituents, making it less specific in its interactions.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its chemical and biological properties.
Properties
Molecular Formula |
C11H17Cl2FN2 |
---|---|
Molecular Weight |
267.17 g/mol |
IUPAC Name |
1-(4-fluoro-2-methylphenyl)piperazine;dihydrochloride |
InChI |
InChI=1S/C11H15FN2.2ClH/c1-9-8-10(12)2-3-11(9)14-6-4-13-5-7-14;;/h2-3,8,13H,4-7H2,1H3;2*1H |
InChI Key |
TVFSZHLBNIFKHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)F)N2CCNCC2.Cl.Cl |
Origin of Product |
United States |
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